Egfr T790M/L858R-IN-5

Description

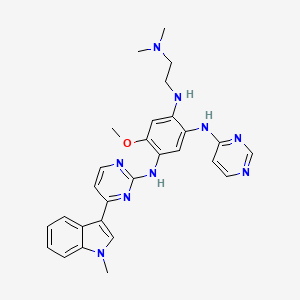

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H31N9O |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

1-N-[2-(dimethylamino)ethyl]-5-methoxy-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-2-N-pyrimidin-4-ylbenzene-1,2,4-triamine |

InChI |

InChI=1S/C28H31N9O/c1-36(2)14-13-30-22-16-26(38-4)24(15-23(22)33-27-10-11-29-18-32-27)35-28-31-12-9-21(34-28)20-17-37(3)25-8-6-5-7-19(20)25/h5-12,15-18,30H,13-14H2,1-4H3,(H,29,32,33)(H,31,34,35) |

InChI Key |

JWPWABYIEDMMOE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=NC=NC=C5)NCCN(C)C)OC |

Origin of Product |

United States |

Synthetic Pathways and Structural Characterization of Egfr T790m/l858r in 5 for Research Purposes

Retrosynthetic Analysis and Key Precursors for EGFR T790M/L858R-IN-5 Synthesis

A prevalent structural motif for third-generation EGFR inhibitors is the 2,4-diaminopyrimidine (B92962) scaffold. A logical retrosynthetic analysis for a compound such as this compound, which for the purpose of this article is defined as a derivative of this class, would involve disconnecting the molecule at the crucial C-N bonds formed in the final stages of its assembly.

The primary disconnection point is typically between the central pyrimidine (B1678525) core and its aniline (B41778) substituents. This approach identifies two or three key precursors: a di-substituted pyrimidine and the corresponding aniline fragments. Further disconnection of these aniline precursors leads back to simpler, often commercially available, starting materials.

For a representative structure of this compound, the key precursors would likely include:

A 2,4-dichloropyrimidine (B19661) derivative: This serves as the electrophilic core of the molecule.

An aniline derivative: This is destined for installation at the C4 position of the pyrimidine ring.

A second aniline derivative: This is often more complex, potentially containing a reactive group (or "warhead") for covalent binding or a solubilizing moiety, and is installed at the C2 position.

This retrosynthetic strategy is a well-established and common approach for the combinatorial synthesis of libraries of pyrimidine-based kinase inhibitors, allowing for the exploration of structure-activity relationships. mdpi.com

Multi-Step Synthetic Routes and Reaction Conditions

The construction of pyrimidine-based EGFR inhibitors is characteristically a multi-step process, with sequential nucleophilic aromatic substitution (SNAr) reactions forming the synthetic backbone.

A representative synthetic route for our hypothetical this compound is detailed below, commencing with a commercially available dichloropyrimidine.

Step 1: First Nucleophilic Aromatic Substitution The initial step involves the reaction of a 2,4-dichloropyrimidine with the first aniline equivalent. The regioselectivity of this addition is critical and can often be controlled by reaction temperature. The chlorine atom at the C4 position is generally more reactive and will typically be displaced first under milder conditions.

Reaction: 2,4-Dichloropyrimidine is reacted with an aniline derivative (e.g., 4-aminophenol) in the presence of a suitable base.

Conditions: A polar aprotic solvent such as isopropanol (B130326) or dimethylformamide (DMF) is commonly used, with a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃). The reaction is often conducted at temperatures ranging from 0°C to ambient temperature.

Step 2: Second Nucleophilic Aromatic Substitution The resultant 2-chloro-4-anilinopyrimidine intermediate is subsequently reacted with the second aniline derivative. This step typically necessitates more forcing conditions, as the pyrimidine ring is deactivated by the electron-donating nature of the first amino substituent.

Reaction: The intermediate from the previous step is coupled with the second aniline derivative (for instance, a substituted phenylenediamine).

Conditions: This reaction is usually performed in a high-boiling point solvent like n-butanol or dimethylacetamide (DMA) at elevated temperatures, often in the range of 90-120°C. jppres.com

Step 3: Final Modification (if applicable) If the aniline precursors incorporate protecting groups or require further functionalization (e.g., the introduction of an acrylamide (B121943) "warhead" for covalent inhibition), this would constitute the final synthetic transformation. For example, a free amino group might be acylated using acryloyl chloride.

Reaction: Acylation of a terminal amine with an appropriate acylating agent.

Conditions: This is frequently carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a tertiary amine base such as triethylamine (B128534) (TEA) or DIPEA, usually at reduced temperatures (e.g., 0°C to room temperature) to control reactivity.

Route Optimization Strategies for Enhanced Yield and Purity

Catalysis: The use of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, can serve as a powerful alternative to traditional SNAr reactions, often providing superior yields and proceeding under milder conditions. acs.org

Microwave Chemistry: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to mere minutes and frequently leads to improved yields and cleaner reaction profiles due to rapid and uniform heating. researchgate.net

Solvent and Base Screening: A systematic evaluation of various solvents and bases is often undertaken to identify the optimal conditions for each substitution step, thereby minimizing the formation of side products.

Intermediate Isolation and Purification Techniques

The purification of intermediates and the final compound is of paramount importance for obtaining research material of high quality and ensuring the reliability of subsequent biological assays.

Crystallization: If the intermediates or the final product are crystalline solids, recrystallization from an appropriate solvent system is a highly effective and scalable purification method.

Column Chromatography: Silica gel column chromatography remains the most widely used technique for the purification of organic compounds in a research setting. Normal-phase chromatography is typically employed, using a gradient of solvents such as ethyl acetate (B1210297) and hexanes. For more polar compounds, reversed-phase chromatography may be more suitable. amazonaws.com

Preparative HPLC: For the final purification step to achieve the high purity (>95%) required for in vitro and in vivo studies, preparative high-performance liquid chromatography (HPLC) is often the method of choice. sci-hub.se

Structural Elucidation and Purity Assessment of Synthesized this compound Batches

Following synthesis and purification, the chemical identity and purity of each batch of this compound must be rigorously confirmed using a panel of analytical techniques.

Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for confirming the covalent framework of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, in conjunction with the number and chemical shifts of the carbon signals, provide an unambiguous fingerprint of the molecular structure. For fluorinated analogues, 19F NMR would also be a critical characterization technique. nih.gov

Table 1: Hypothetical 1H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.50 | d | 1H | Pyrimidine H-6 |

| 8.00 | s | 1H | Aniline NH |

| 7.80 | d | 2H | Aromatic CH |

| 7.20 | d | 2H | Aromatic CH |

| 6.80 | m | 1H | Acrylamide CH |

| 6.40 | dd | 1H | Acrylamide CH₂ |

| 5.80 | dd | 1H | Acrylamide CH₂ |

| 3.80 | t | 4H | Piperazine CH₂ |

| 2.50 | t | 4H | Piperazine CH₂ |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. Electrospray ionization (ESI) is a commonly utilized soft ionization technique for this purpose. jst.go.jp

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Found m/z |

|---|

Chromatographic Purity Analysis for Research Material Quality Control

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a newly synthesized compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is quantified by integrating the area of the product peak relative to the total integrated area of all peaks in the chromatogram. For most research applications, a purity of greater than 95% is considered acceptable. researchgate.net

Table 3: Hypothetical HPLC Purity Data for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 7.5 min |

Molecular Mechanisms of Egfr T790m/l858r in 5 Action in Preclinical Models

Structural Basis of EGFR T790M/L858R-IN-5 - EGFR Kinase Domain Interaction

Conformational Changes Induced upon Compound Binding

The binding of an inhibitor to the EGFR T790M/L858R mutant protein can induce significant conformational changes that are central to its mechanism of action. Molecular dynamics simulations have revealed that the dual mutations T790M/L858R can disturb the structural stability of the EGFR kinase domain. nih.gov The L858R mutation, located in the activation loop, promotes the active conformation of the kinase, while the T790M "gatekeeper" mutation is thought to increase the affinity for ATP, contributing to TKI resistance. nih.govmdpi.comnih.gov

Studies combining molecular dynamics simulations with other biophysical techniques have shown that the T790M/L858R double mutant exhibits a significant positive epistasis effect. nih.gov This combination not only stabilizes the active conformation but also lowers the transition barriers, making the kinase more readily activated. nih.gov The binding of an effective inhibitor like this compound is hypothesized to counteract these activating conformational shifts. It likely stabilizes an inactive conformation of the kinase domain, preventing the necessary structural arrangements for ATP binding and catalysis. This induced-fit mechanism is a hallmark of many successful kinase inhibitors.

Downstream Signaling Pathway Modulation by this compound

The oncogenic activity of the EGFR T790M/L858R mutant is driven by the hyperactivation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. dovepress.comamegroups.orgnih.gov A key measure of an inhibitor's efficacy is its ability to suppress these aberrant signaling cascades.

Inhibition of EGFR Autophosphorylation in Cellular Models

The EGFR T790M/L858R double mutant exhibits dramatically enhanced, ligand-independent autophosphorylation compared to wild-type EGFR or single mutants. nih.govfrontiersin.orgresearchgate.net This constitutive activity is a primary driver of its oncogenic potential. In preclinical models, the efficacy of an inhibitor is often first assessed by its ability to suppress this autophosphorylation.

For instance, in melanoma cell lines engineered to express the T790M/L858R mutant, a much higher level of autophosphorylation at key tyrosine residues, such as Y1068 and Y1173, is observed in the absence of EGF stimulation. frontiersin.org Effective inhibitors, such as third-generation TKIs, have been shown to potently inhibit this autophosphorylation in a dose-dependent manner in cellular assays. oncotarget.comiiarjournals.org For example, osimertinib (B560133) has been demonstrated to almost completely inhibit the autophosphorylation of the T790M/L858R mutant at low micromolar concentrations. mdpi.com It is anticipated that this compound would demonstrate a similar potent inhibition of EGFR autophosphorylation in cellular models harboring this mutation.

Impact on MAPK/ERK Signaling Pathway Activity

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream effector of EGFR signaling, playing a central role in cell proliferation. amegroups.orgnih.gov In cells expressing the T790M/L858R mutant, the MAPK/ERK pathway is often constitutively active. However, some studies suggest that while the double mutant significantly enhances autophosphorylation, it may not lead to a corresponding significant increase in MAPK activity compared to single activating mutants. nih.gov

Conversely, other research indicates that the T790M/L858R mutation can promote migration and invasion through the p38 MAPK pathway. frontiersin.org Inhibition of EGFR with specific TKIs has been shown to block EGF-induced MET phosphorylation, a process that can be mediated through the RAS–ERK–p38MAPK pathway. aacrjournals.org Therefore, a potent inhibitor like this compound is expected to effectively suppress the phosphorylation of ERK and other key components of the MAPK pathway, thereby inhibiting cell proliferation and invasion.

Modulation of PI3K/Akt/mTOR Signaling Cascade

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (B549165) (mTOR) pathway is another major signaling cascade downstream of EGFR that is crucial for cell survival, growth, and proliferation. dovepress.comnih.govnih.gov The T790M/L858R double mutant has been shown to lead to elevated levels of phosphorylated Akt (pAkt), a key indicator of PI3K pathway activation, independent of EGF stimulation. frontiersin.org

Inhibition of the PI3K/mTOR pathway has been shown to be effective in preclinical models of EGFR T790M/L858R-driven cancers. pnas.orgjcancer.org Studies have demonstrated that inhibiting this pathway can down-regulate the expression of glucose transporters like GLUT1 at the plasma membrane, impacting the metabolic activity of cancer cells. nih.gov Furthermore, molecular dynamics simulations have suggested that certain compounds can inhibit the PI3K/Akt/mTOR pathway by directly binding to the EGFR T790M/L858R mutant. frontiersin.org Therefore, this compound is expected to significantly reduce the phosphorylation of Akt and mTOR, leading to the suppression of pro-survival signals.

Pharmacokinetics Pk and Pharmacodynamics Pd of Egfr T790m/l858r in 5 in Preclinical Models

In Vivo Pharmacokinetic Profiles in Animal Models

Absorption and Bioavailability Assessment:No studies detailing the in vivo absorption and bioavailability of Egfr T790M/L858R-IN-5 in any animal models have been published.

The absence of this critical preclinical data prevents any scientific discussion or creation of data tables related to the pharmacokinetic and pharmacodynamic profile of this compound. This suggests the compound may be at a very early stage of discovery, a proprietary molecule with no disclosed research, or a tool compound for which such studies have not been performed or published.

Information on "this compound" is Not Publicly Available

Following a comprehensive search of scientific literature and public databases, no specific information, research, or data could be found for a chemical compound identified as "this compound". This designation does not appear to correspond to a publicly disclosed therapeutic agent or research molecule.

It is possible that "this compound" is an internal codename used during early-stage drug discovery and development within a private research institution or pharmaceutical company. Such internal identifiers are often used before a compound is publicly disclosed in scientific papers or at conferences.

Consequently, without any publicly available data, it is not possible to provide the requested detailed article on the pharmacokinetics and pharmacodynamics of this specific compound. The required information for the outlined sections—including tissue distribution, metabolic pathways, excretion routes, and relationships between compound exposure and anti-tumor efficacy—is not present in the public domain.

Table of Mentioned Compounds

Since no specific data could be found for "this compound," a table of mentioned compounds cannot be generated.

Mechanisms of Acquired and Intrinsic Resistance to Egfr T790m/l858r in 5 in Research Models

On-Target Resistance Mechanisms

On-target resistance involves genetic changes in the EGFR gene itself, which either prevent the inhibitor from binding effectively or alter the kinase's activity.

The most well-documented on-target resistance mechanism to covalent third-generation EGFR inhibitors is the acquisition of a tertiary mutation at the Cys797 residue in exon 20 of the EGFR gene, most commonly a C797S (cysteine to serine) substitution. nih.govamegroups.org These irreversible inhibitors, which include compounds like osimertinib (B560133) and rociletinib, form a covalent bond with Cys797 to achieve their potent and selective inhibition of the T790M mutant EGFR. biomolther.org The C797S mutation replaces the reactive cysteine residue with a serine, which prevents this covalent bond formation, thereby rendering the inhibitor ineffective. amegroups.org

In preclinical models, the emergence of the C797S mutation has been consistently observed in cell lines and xenograft models made resistant to third-generation EGFR TKIs. nih.govaacrjournals.org The allelic context of the C797S mutation relative to the T790M mutation is a critical determinant of subsequent treatment strategies. If C797S and T790M are in trans (on different alleles), preclinical data suggests that a combination of first- and third-generation EGFR TKIs could be effective. biomolther.org However, if they are in cis (on the same allele), the cancer cells become resistant to all current generations of EGFR TKIs. biomolther.org

Other less frequent on-target resistance mutations have also been identified in preclinical studies of third-generation EGFR inhibitors, such as L792F and C797S. aacrjournals.org

The T790M mutation itself confers resistance to first- and second-generation TKIs by increasing the affinity of the EGFR kinase domain for ATP, its natural substrate. targetedonc.com This enhanced ATP affinity makes it more difficult for competitive inhibitors to bind. Third-generation irreversible inhibitors overcome this by forming a covalent bond with Cys797. targetedonc.com

The C797S mutation directly abrogates this covalent binding capability. Structurally, the substitution of the larger, more reactive sulfur atom in cysteine with the smaller, less reactive oxygen atom in serine at position 797 sterically hinders the covalent interaction necessary for the irreversible inhibition by compounds like EGFR T790M/L858R-IN-5. oncotarget.com

Other mutations, such as L718Q, have also been identified and are thought to cause resistance by altering the conformation of the kinase domain, which may affect the binding of the inhibitor. oncotarget.com Computational modeling and structural analyses have been instrumental in understanding how these mutations impact drug binding and in guiding the development of next-generation inhibitors that can overcome these resistance mechanisms. oncotarget.com

Off-Target Bypass Signaling Pathways

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby circumventing the need for the EGFR signaling pathway that is being inhibited.

Amplification of the MET proto-oncogene is a well-established mechanism of resistance to both first- and third-generation EGFR TKIs. aacrjournals.orgnih.gov In preclinical models, MET amplification can lead to the hyperactivation of MET receptor tyrosine kinase signaling. This activation can drive downstream pathways, such as the PI3K/Akt pathway, independently of EGFR, thus conferring resistance to EGFR inhibitors. ersnet.org Studies have shown that in some cases, MET amplification and the T790M mutation can occur concurrently, while in others, MET amplification can arise in tumors that have lost the T790M mutation upon acquiring resistance to a third-generation TKI. pnas.orgnih.gov The combination of a MET inhibitor with a third-generation EGFR TKI has shown efficacy in overcoming this resistance mechanism in preclinical models. amegroups.org

Activation of other receptor tyrosine kinases can also provide a bypass track for resistance.

HER2 (ERBB2) Amplification: Amplification of HER2, another member of the ErbB family of receptors, has been identified as a resistance mechanism. nih.gov Increased HER2 signaling can reactivate downstream pathways, compensating for the inhibition of EGFR. ersnet.org Interestingly, in clinical samples, HER2 amplification and the T790M mutation are often mutually exclusive. nih.gov In preclinical models of EGFR-mutant lung cancer, HER2 overexpression has been shown to confer resistance to EGFR TKIs. aacrjournals.org A HER2-D16 oncogenic driver mutation has also been reported to confer resistance to osimertinib in EGFR mutation-positive non-small cell lung cancer. amegroups.org

IGF-1R (Insulin-like Growth Factor 1 Receptor) Activation: Aberrant activation of the IGF-1R pathway has been implicated in acquired resistance to third-generation EGFR TKIs in preclinical studies. amegroups.orgnih.gov This can occur through the loss of the IGF binding protein-3 (IGFBP3). amegroups.org The activated IGF-1R can then stimulate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, thereby maintaining cell proliferation and survival despite EGFR blockade. oncotarget.com In osimertinib-resistant cell lines, activation of IGF1R has been observed, and inhibition of IGF1R was able to restore sensitivity to the EGFR TKI. nih.gov

Even without the activation of an alternative receptor tyrosine kinase, resistance can emerge through the aberrant activation of downstream signaling components.

RAS/MAPK Pathway: The RAS/MAPK pathway is a critical downstream effector of EGFR signaling. Preclinical studies have shown that acquired resistance to third-generation EGFR inhibitors can be associated with an increased dependence on RAS signaling. aacrjournals.org This can be due to various genetic alterations, including mutations in KRAS or NRAS, or amplification of MAPK1 (ERK2). amegroups.orgaacrjournals.org The combination of a MEK inhibitor with a third-generation EGFR TKI has demonstrated the ability to overcome this form of resistance in preclinical models. aacrjournals.org

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another crucial signaling cascade downstream of EGFR that regulates cell growth, proliferation, and survival. Activation of this pathway is a known mechanism of resistance to EGFR TKIs. nih.gov This can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN. amegroups.orgoncotarget.com Preclinical evidence suggests that the combination of an EGFR inhibitor with a PI3K or mTOR inhibitor could be a rational strategy to overcome this resistance. jcancer.org

No Publicly Available Data on Resistance Mechanisms to this compound

Despite a thorough investigation of scientific literature and public databases, there is currently no available research detailing the specific mechanisms of acquired or intrinsic resistance to the chemical compound designated as "this compound."

This compound is identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) containing both the T790M and L858R mutations. invivochem.comtargetmol.com Information available, primarily from chemical suppliers and patent filings, describes its intended function as a targeted inhibitor for cancer research. Specifically, it is listed as "example 52" in patent application WO2024064091A1 and is noted for its high in vitro inhibition rate of the mutant EGFR protein. invivochem.com

However, the scope of the user's request—to generate a detailed article on the histological, phenotypic, epigenetic, and microenvironmental resistance mechanisms to this particular compound—cannot be fulfilled. The necessary preclinical and clinical research data to populate the requested outline, including studies on:

Epithelial-Mesenchymal Transition (EMT) as a mode of resistance

Small Cell Lung Cancer (SCLC) transformation in preclinical models

The role of chromatin remodeling and gene expression changes

Microenvironmental factors contributing to resistance

...has not been published in the public domain for this compound.

While extensive research exists on resistance mechanisms to other well-established EGFR tyrosine kinase inhibitors (TKIs) that also target the T790M and L858R mutations, this information cannot be directly and accurately applied to "this compound" without specific studies on this distinct chemical entity. The development of resistance is often compound-specific, influenced by the unique chemical structure and binding properties of the inhibitor.

Therefore, any attempt to create the requested article would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." Further research and publication of preclinical studies are required before a scientifically accurate article on its resistance profile can be written.

Structure Activity Relationship Sar and Rational Design of Egfr T790m/l858r in 5 Analogs

Identification of Key Pharmacophoric Features for EGFR T790M/L858R-IN-5 Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For inhibitors targeting the ATP-binding site of EGFR T790M/L858R, several key pharmacophoric features have been established through computational and structural studies. researchgate.netnih.gov

A common pharmacophore model for 2,4-disubstituted-pyrimidine derivatives, a scaffold present in third-generation inhibitors, includes two hydrogen bond acceptors and two aromatic ring features. bohrium.com Generally, these features are crucial for effective binding:

Hinge-Binding Motif: A heterocyclic core, such as a pyrimidine (B1678525), quinazoline (B50416), or purine, that forms critical hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone of Met793). nih.govnih.govnih.gov

Hydrophobic Occupancy: Aromatic rings and hydrophobic substituents that occupy the hydrophobic pocket within the ATP-binding site. nih.govresearchgate.net The size and shape of these groups are critical for achieving selectivity for the T790M mutant over the wild-type (WT) receptor. nih.govoncotarget.com

Covalent Warhead: For irreversible inhibitors, an electrophilic group (a Michael acceptor) is positioned to form a covalent bond with the Cys797 residue at the edge of the ATP-binding site. nih.govnih.gov This covalent interaction provides high potency and prolonged duration of action. nih.gov

Solvent-Front-Interacting Moiety: A solvent-exposed group, often containing basic nitrogen atoms, which can improve physicochemical properties and form additional interactions.

Pharmacophore models are developed using both ligand-based approaches (analyzing a series of known active molecules) and structure-based methods (analyzing the receptor's binding site). researchgate.netnih.govbohrium.com These models serve as essential filters in virtual screening campaigns to identify novel inhibitor scaffolds. nih.govtandfonline.com

Impact of Substituent Modifications on Binding Affinity and Selectivity

Systematic modification of different parts of an inhibitor scaffold is the cornerstone of SAR studies, aiming to optimize potency against the target mutant EGFR while minimizing activity against WT EGFR to reduce side effects. acs.orgnih.gov

Modifications to the core aromatic systems and their substituents have a profound impact on inhibitor activity. Studies on various inhibitor series, including pyrimidine, purine, and quinazoline derivatives, have yielded detailed SAR insights. nih.govnih.govacs.org

For instance, in a series of purine-based reversible inhibitors, modifying the substituent at the N-9 position was critical for activity against the L858R/T790M double mutant. nih.govoncotarget.com Increasing the size of the hydrophobic group from methyl to cyclopropyl (B3062369) or isopropyl boosted inhibitory activity more than tenfold. nih.govoncotarget.com Further increasing the size to a cyclopentyl group provided the most potent inhibition, while larger groups like cyclohexyl or phenyl led to decreased activity, indicating an optimal size and shape for this pocket. nih.govoncotarget.com

Similarly, for 5-methylpyrimidine-pyridinone derivatives, the substitution pattern of fluorine and chlorine atoms on a benzene (B151609) ring significantly altered inhibitory potency against the triple mutant EGFRL858R/T790M/C797S. mdpi.com The position of the chlorine atom was found to be a primary factor influencing activity through steric effects. mdpi.com

Table 1: Effect of N-9 Substituent on Purine-Based Inhibitor Activity against EGFR L858R/T790M Data sourced from structural insight studies. nih.govoncotarget.com

| Compound ID | N-9 Substituent | IC₅₀ (nM) vs. EGFR L858R/T790M | Fold Increase in Activity (vs. 1) |

| 1 | H | 10000 | 1 |

| 2 | Methyl | 8900 | 1.1 |

| 3 | Isopropyl | 650 | 15.4 |

| 4 | Cyclopropyl | 820 | 12.2 |

| 5 | Cyclopentyl | 10 | 1000 |

| 6 | Cyclohexyl | 120 | 83.3 |

| 7 | Phenyl | 560 | 17.9 |

Molecular docking studies on ribose-modified anilinopyrimidine derivatives suggested that the distance between the pyrimidine scaffold and the Michael acceptor (covalent warhead) is a critical factor for inhibitory potency. frontiersin.org This highlights the importance of an optimized linker to correctly position the reactive group for covalent modification of Cys797.

The concept of linkers is also central to the design of Proteolysis Targeting Chimeras (PROTACs), an emerging strategy to overcome resistance. EGFR PROTACs consist of an EGFR inhibitor (warhead), a linker, and a ligand for an E3 ubiquitin ligase. nih.gov Optimization of the linker length and composition in these constructs is critical for inducing the degradation of mutant EGFR, including Del19/T790M/C797S variants. nih.gov

The covalent warhead is a key feature of irreversible third-generation EGFR inhibitors. The most common warhead is an acrylamide (B121943) group, which acts as a Michael acceptor for the thiol group of Cys797. nih.gov However, the high reactivity of this group can lead to off-target effects.

To address this, research has focused on tuning the electrophilicity of the warhead to achieve a balance between potent on-target reactivity and reduced off-target modification. One such approach has been the development of inhibitors using α-chlorofluoroacetamide (CFA) as a reactive group. nih.govacs.org The chemically tuned, weaker reactivity of CFA was found to be suitable for designing potent and highly selective inhibitors of mutated EGFR. nih.gov An inhibitor developed with a CFA warhead, compound 18 (NSP-037), demonstrated higher selectivity for the L858R/T790M mutant over WT EGFR compared to osimertinib (B560133). nih.govacs.org

The concept of covalent-reversible inhibitors (CRIs) has also been explored. nih.gov These inhibitors form a covalent bond that can break reversibly, potentially offering an extended target residence time while mitigating the risks of permanent off-target modification. nih.gov

Table 2: Comparison of Different Covalent Warheads on Inhibitor Selectivity Data compiled from studies on covalent EGFR inhibitors. nih.govacs.org

| Inhibitor | Covalent Warhead | Selectivity (IC₅₀ WT / IC₅₀ L858R/T790M) |

| Osimertinib | Acrylamide | ~10-15 fold |

| 18 (NSP-037) | α-chlorofluoroacetamide (CFA) | >25 fold |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are indispensable computational strategies for the discovery and optimization of EGFR T790M/L858R inhibitors. nih.govnih.gov

LBDD: This approach is used when the 3D structure of the target is unknown or when focusing on the properties of known active ligands. It includes pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. bohrium.comnih.gov A machine learning-based QSAR model was used to screen a natural product library for compounds with potential anti-cancer activity before pharmacophore-based screening. nih.gov

SBDD: This approach relies on the 3D structure of the target protein, obtained through X-ray crystallography or homology modeling. It primarily involves molecular docking to predict the binding pose and affinity of potential inhibitors. nih.govtandfonline.com SBDD strategies were employed to design 5-(methylthio)pyrimidine (B78358) derivatives based on the structures of known inhibitors WZ4002 and CO1686. nih.gov

When a crystal structure for a specific mutant or complex is unavailable, homology modeling is used to build a 3D model of the protein based on the known structure of a related (homologous) protein. nih.govmdpi.com For example, a homology model of the EGFR T790M/L858R mutant was built to fill in missing loops from an existing crystal structure (PDB: 5EDQ) to enable more accurate virtual screening and molecular dynamics studies. nih.gov Similarly, homology modeling was used to construct the structure of the EGFR (L858R/T790M/C797S) triple mutant for docking studies. mdpi.com

Molecular docking is then used to screen large libraries of compounds against the protein structure, predicting how they might bind and ranking them based on scoring functions. tandfonline.comjppres.com In one study, virtual screening of a spice database against the EGFR tyrosine kinase domain identified several potential hits, which were then further analyzed by docking against the T790M/L858R mutant. tandfonline.com These computational predictions guide the synthesis and biological testing of the most promising new analogs. mdpi.comjppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a important tool in the rational design of novel and potent inhibitors targeting the EGFR T790M/L858R double mutant. By correlating the chemical structures of compounds with their biological activities, QSAR models provide predictive insights that guide the synthesis of more effective therapeutic agents. Various 2D and 3D QSAR models have been developed for different chemical scaffolds, revealing key molecular descriptors that govern inhibitory potency.

For amino-pyrimidine derivatives, 2D-QSAR models have indicated that the presence of electronegative atoms, hydrogen bond donors, and a specific count of nitrogen and oxygen atoms separated by four bonds are crucial for enhancing inhibitory potential. tandfonline.com Furthermore, these models suggest that a moderate lipophilicity (slogp) and the presence of sulfur atoms connected by two single bonds are also beneficial for activity. tandfonline.com The 3D-QSAR models for this class of compounds further emphasize the importance of electronegative groups at specific positions, along with the presence of bulky groups, for favorable inhibition. tandfonline.com

Fragment-based QSAR (G-QSAR) models have been particularly insightful for pyridinylimidazole derivatives. nih.gov These models, developed using partial least squares regression, have demonstrated that modifications aimed at decreasing lipophilicity and the number of rotatable bonds, while increasing the SaaCHE-index, can lead to improved inhibitory activity. nih.gov A critical finding from these studies is the essential role of an acrylamide group at the R5 position, which forms a covalent bond with the Cys797 residue in the EGFR binding pocket. nih.gov Additionally, the presence of an aromatic residue at the R2 position is required to occupy a hydrophobic region near the Met790 gatekeeper residue. nih.gov

For another series of amino-pyrimidine derivatives, G-QSAR models revealed that increasing saturated carbon content and the retention index (chi3) at the R1 position enhances bioactivity. benthamscience.com At the R2 position, increased lipophilicity (slogp) was found to be desirable, while at the R3 site, increasing the polarizability of the compound contributes to better inhibitory activity. benthamscience.com These models, validated by high correlation coefficients, provide a robust framework for the predictive design of new inhibitors. benthamscience.com

The table below summarizes key molecular descriptors identified through various QSAR studies and their influence on the inhibitory activity against EGFR T790M/L858R.

| Chemical Scaffold | QSAR Model Type | Favorable Molecular Descriptors | Impact on Inhibitory Activity |

| Amino-pyrimidine | 2D-QSAR | Electronegative atoms, H-bond donors, Moderate slogp | Increase |

| Amino-pyrimidine | 3D-QSAR | Electronegative groups, Bulky groups at specific positions | Increase |

| Pyridinylimidazole | G-QSAR | Decreased lipophilicity, Decreased rotatable bonds, Acrylamide at R5, Aromatic residue at R2 | Increase |

| Amino-pyrimidine | G-QSAR | Increased saturated carbon at R1, Increased lipophilicity at R2, Increased polarizability at R3 | Increase |

Development of Next-Generation Inhibitors to Overcome this compound Resistance

The emergence of resistance to EGFR inhibitors, including compounds like this compound, has driven the development of next-generation inhibitors with improved efficacy against resistant mutants. The primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) is the T790M mutation. nih.govdovepress.com This has led to the development of second- and third-generation inhibitors designed to target this specific mutation.

Second-generation EGFR TKIs were developed to be more potent and to inhibit a broader range of HER family members. dovepress.com However, their clinical activity against T790M-positive non-small cell lung cancer (NSCLC) was often limited by dose-limiting toxicities due to the simultaneous inhibition of wild-type (WT) EGFR. nih.gov

Third-generation EGFR TKIs represent a significant advancement as they are designed to selectively and irreversibly target both the activating mutations (like L858R) and the T790M resistance mutation, while sparing WT EGFR. nih.govdovepress.com This increased specificity results in a better safety profile. nih.gov Osimertinib is a prime example of a third-generation inhibitor that has been approved for the treatment of patients with EGFR T790M mutation-positive NSCLC who have progressed on or after first-generation TKI therapy. nih.govnih.gov

However, resistance to third-generation inhibitors can also develop, most commonly through the acquisition of a C797S mutation in the EGFR kinase domain. nih.gov This has necessitated the development of fourth-generation inhibitors and alternative strategies. These newer agents are being designed to overcome the C797S mutation, which can occur in combination with the T790M and L858R mutations. nih.gov

Current research into overcoming resistance focuses on several approaches:

Fourth-generation TKIs: These are being developed to target the triple-mutant EGFR (L858R/T790M/C797S). nih.govacs.org

Allosteric inhibitors: Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a different site on the kinase. tandfonline.comnih.gov This offers a promising strategy to overcome resistance mutations in the ATP-binding pocket. For instance, the allosteric inhibitor JBJ-04-125-02 has shown activity against models with the L858R/T790M/C797S-EGFR mutations and has demonstrated synergy with osimertinib. mdpi.com

Combination therapies: Combining different classes of inhibitors, such as an ATP-competitive inhibitor with an allosteric inhibitor or an EGFR antibody, is another promising strategy being explored. mdpi.comdovepress.com

The table below provides an overview of the different generations of EGFR inhibitors and their primary targets.

| Inhibitor Generation | Primary Target(s) | Key Resistance Mutation Addressed | Example Compound(s) |

| First | Activating mutations (e.g., L858R, Del19) | - | Gefitinib (B1684475), Erlotinib |

| Second | Activating mutations, T790M, other HER family members | T790M (limited clinical efficacy) | Afatinib (B358), Dacomitinib |

| Third | Activating mutations and T790M | T790M | Osimertinib, Nazartinib nih.gov |

| Fourth | Triple mutations (e.g., L858R/T790M/C797S) | C797S | BLU-945 mdpi.com |

| Allosteric | Allosteric site on EGFR | T790M, C797S | EAI045, JBJ-04-125-02 mdpi.com |

Computational Approaches in the Study of this compound

Following a comprehensive search for scientific literature and data, no specific information was found for a chemical compound designated as "this compound." The search results provided extensive information on computational studies of the Epidermal Growth Factor Receptor (EGFR) protein harboring the T790M and L858R mutations, and various inhibitors developed to target this mutant. However, the specific inhibitor "this compound" was not identified in the available resources.

Therefore, it is not possible to provide an article detailing the computational approaches, including molecular docking, molecular dynamics simulations, and free energy perturbation methods, for this specific compound as requested. The available scientific literature focuses on the broader class of inhibitors for the EGFR T790M/L858R mutant rather than a compound with this particular name.

Computational Approaches in the Study of Egfr T790m/l858r in 5

Machine Learning and Artificial Intelligence (AI) Applications in Drug Discovery for EGFR T790M/L858R Research

The emergence of drug resistance, particularly through mutations like T790M in the epidermal growth factor receptor (EGFR), presents a significant challenge in cancer therapy. The double mutant EGFR T790M/L858R is a critical target for next-generation inhibitors. Computational approaches, specifically machine learning (ML) and artificial intelligence (AI), are revolutionizing the discovery and design of potent and specific inhibitors against such resistant targets. These technologies enable the rapid analysis of vast chemical spaces and the prediction of compound properties, accelerating the development of novel therapeutics.

Predicting Compound Efficacy and Resistance

Machine learning models have become instrumental in predicting the efficacy of chemical compounds against the EGFR T790M/L858R mutant and understanding potential resistance mechanisms. These models are trained on large datasets of known inhibitors and their activities to learn the complex relationships between molecular structures and their biological effects.

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict its biological activity, such as the half-maximal inhibitory concentration (IC50). For the EGFR T790M/L858R target, researchers have successfully employed various machine learning algorithms to build robust QSAR models. For instance, a machine learning-guided QSAR model was developed to predict the biological activity of potential allosteric inhibitors against EGFR mutations, including T790M/L858R. acs.org This model utilized 2D descriptors and quantum chemical descriptors derived from Density Functional Theory (DFT) to enhance its predictive power. acs.org

In addition to QSAR, classification models are used to screen large compound libraries and identify molecules with a high probability of being active against the EGFR T790M/L858R mutant. A study involving the screening of nearly 150,000 natural product molecules used a machine learning-based classification model to filter and prioritize compounds with potential anti-cancer activity. biorxiv.org This initial computational screening significantly narrows down the number of candidates for more resource-intensive experimental testing.

Deep learning, a subset of machine learning, has also been applied to predict inhibitor efficacy. Deep neural network (DNN) models, such as the multitask deep neural network (MT-DNN), have been used to predict the bioactivities of inhibitors against multiple EGFR mutations simultaneously, including the L858R/T790M double mutant. acs.org Furthermore, deep learning models like CoxMoE have been developed to predict patient response and survival in clinical trials of third-generation EGFR-TKIs for T790M mutant non-small cell lung cancer, demonstrating the potential of AI to impact clinical decision-making. amegroups.cnnih.gov

The table below summarizes various machine learning models applied to predict the efficacy of inhibitors against EGFR mutations, including the T790M/L858R variant.

| Model Type | Specific Algorithm | Application | Key Findings | Reference |

| QSAR | Machine Learning-Guided | Prediction of IC50 for allosteric inhibitors | Identified two promising allosteric inhibitor candidates for the T790M/L858R mutation. | acs.org |

| Classification | Not specified | Screening of natural product libraries | Identified molecules with a higher probability of anti-cancer activity against the double mutant. | biorxiv.org |

| Deep Learning | Multitask Deep Neural Network (MT-DNN) | Prediction of bioactivities for multigenerational EGFR inhibitors | Successfully modeled the structure-activity relationship for inhibitors of wild-type and mutant EGFR. | acs.org |

| Deep Learning | CoxMoE | Prediction of patient response and survival to EGFR-TKIs | Effectively predicted response and progression-free survival in patients with the T790M mutation. | amegroups.cnnih.gov |

| Deep Learning | DeepDTA | Prediction of binding affinity | Used for virtual screening of ligands against the L858R/T790M/C797S mutant EGFR. | frontiersin.org |

These predictive models not only accelerate the identification of potent inhibitors but also provide insights into the molecular features that contribute to their activity. By analyzing the models, researchers can understand which chemical substructures are crucial for binding to the EGFR T790M/L858R active site, thereby guiding the design of more effective and selective drugs. This understanding is also critical for predicting and overcoming potential new resistance mutations that may arise.

De Novo Drug Design Using Generative Models

Beyond predicting the activity of existing compounds, artificial intelligence, particularly through generative models, offers the capability to design entirely new molecules with desired properties. De novo drug design using generative models represents a paradigm shift from traditional virtual screening, as it explores a vast and uncharted chemical space to create novel molecular structures optimized for a specific target like EGFR T790M/L858R.

Generative models, such as Recurrent Neural Networks (RNNs) with Long Short-Term Memory (LSTM) units and Generative Pre-trained Transformers (GPT), are trained on large datasets of known molecules, often represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. biorxiv.orgresearchgate.net Through this training, the models learn the underlying rules of chemical structure and syntax. Subsequently, they can generate new, valid SMILES strings that correspond to novel molecules.

A key advantage of this approach is the ability to fine-tune the generative process to produce molecules with specific desirable characteristics. For instance, by incorporating a predictive model of EGFR T790M/L858R inhibition into the generative loop, the model can be guided to create molecules that are more likely to be potent inhibitors. This process, often involving reinforcement learning or transfer learning, iteratively refines the generated molecules to optimize for properties like high binding affinity, selectivity, and favorable pharmacokinetic profiles.

One study utilized a deep learning model based on an RNN (LSTM) with transfer learning to generate thousands of novel molecules targeting the drug-resistant L858R/T790M/C797S EGFR mutant. frontiersin.org While focused on a triple mutant, the methodology is directly applicable to the T790M/L858R double mutant. The generated molecules were then filtered based on drug-like properties and predicted binding affinity. frontiersin.org Another research effort employed fine-tuned GPT-2 and LSTM models to generate new chemical structures targeting EGFR, with the LSTM model demonstrating a high success rate in producing chemically valid and potent inhibitors. biorxiv.orgresearchgate.net

The table below presents examples of generative models used for designing novel EGFR inhibitors.

| Generative Model | Architecture | Application | Outcome | Reference |

| Recurrent Neural Network (RNN) | Long Short-Term Memory (LSTM) with Transfer Learning | Generation of novel TKIs for L858R/T790M/C797S EGFR | Generated over 10,000 novel SMILES, leading to 6,283 drug-like ligands with predicted affinity. | frontiersin.org |

| Generative Pre-trained Transformer (GPT) | GPT-2 | Generation of novel EGFR inhibitors | Generated novel chemical structures targeting EGFR. | biorxiv.orgresearchgate.net |

| Recurrent Neural Network (RNN) | Long Short-Term Memory (LSTM) | Generation of novel EGFR inhibitors | Outperformed GPT-2 in generating chemically valid inhibitors with strong predicted binding affinities. | researchgate.net |

Biomarker Discovery and Validation for Egfr T790m/l858r in 5 Sensitivity and Resistance in Research Models

Identification of Predictive Biomarkers for Response to EGFR T790M/L858R-IN-5

Predicting which tumors will respond to this compound is crucial for its potential clinical application. Research has focused on identifying various molecular markers that can forecast the compound's efficacy.

Genomic Alterations Beyond EGFR Mutations

While the presence of the EGFR T790M/L858R mutation is the primary prerequisite for considering treatment with a targeted inhibitor like this compound, other co-occurring genomic alterations can significantly influence the response.

TP53 Mutations: Concurrent TP53 mutations are frequently observed in EGFR-mutated NSCLC. Some studies suggest that the presence of TP53 mutations may be associated with a less favorable prognosis and could potentially impact the efficacy of EGFR inhibitors. frontiersin.org However, the precise predictive role of TP53 mutations in the context of third-generation inhibitors targeting T790M remains an area of active investigation. nih.gov One study indicated that patients with concurrent EGFR and TP53 mutations who progressed on EGFR-TKIs were less likely to develop a secondary T790M mutation. frontiersin.org

PTEN Mutations: Loss-of-function mutations in the tumor suppressor gene PTEN have been identified as a potential mechanism of resistance to EGFR TKIs. nih.gov In one study, a patient with a concurrent PTEN mutation did not respond to osimertinib (B560133), a third-generation EGFR inhibitor that also targets the T790M mutation. nih.gov This suggests that alterations in the PTEN pathway could be a negative predictive biomarker for inhibitors like this compound.

MET Amplification: Amplification of the MET proto-oncogene is a known bypass signaling pathway that can confer resistance to EGFR TKIs. nih.govfrontiersin.org The presence of MET amplification alongside the EGFR T790M mutation might diminish the effectiveness of targeted inhibitors. frontiersin.org

Other Oncogenic Drivers: Co-mutations in other oncogenes, such as KRAS and BRAF, or fusions like EML4-ALK and CCDC6-RET, can also act as bypass mechanisms, potentially leading to primary resistance to EGFR T790M-targeted therapies. amegroups.orgnih.gov

Table 1: Genomic Alterations Potentially Influencing Response to EGFR T790M-Targeted Inhibitors

| Genomic Alteration | Potential Impact on Inhibitor Sensitivity | Research Findings |

| TP53 Mutation | May be associated with a poorer prognosis and could influence treatment response. | Studies have shown a trend towards a decreased rate of acquired T790M in tumors with concurrent TP53 mutations. frontiersin.org |

| PTEN Mutation | Can lead to resistance to EGFR TKIs. | A patient with a baseline PTEN mutation showed no clinical response to osimertinib. nih.gov |

| MET Amplification | A known bypass pathway conferring resistance. | Can coexist with EGFR mutations and affect TKI efficacy. frontiersin.org |

| KRAS/BRAF Mutations | Can act as bypass mechanisms leading to primary resistance. | Identified as acquired alterations after osimertinib resistance. nih.gov |

| ALK/RET Fusions | Can act as bypass mechanisms leading to primary resistance. | Identified as acquired alterations after osimertinib resistance. nih.gov |

Transcriptomic Signatures Associated with Sensitivity

Gene expression profiling can reveal transcriptomic signatures that correlate with sensitivity or resistance to EGFR inhibitors.

Differential Gene Expression: Studies have shown that NSCLC cell lines with EGFR mutations have distinct gene expression profiles compared to wild-type cells. plos.org Furthermore, treatment with EGFR TKIs can significantly alter the transcriptome of sensitive cells. frontiersin.orgnih.gov Research on plasma-derived exosomal RNA from patients treated with osimertinib has identified differentially expressed genes between baseline and progression samples, suggesting that transcriptomic changes can reflect the development of resistance. nih.gov

Pathway Analysis: Analysis of transcriptomic data can identify key signaling pathways associated with sensitivity. For instance, in EGFR-mutant cells, pathways like TNFA signaling, androgen/estrogen response, and MTORC1 signaling have been shown to be altered in resistant cells. frontiersin.org

Proteomic and Phosphoproteomic Markers of Compound Efficacy

Proteomics and phosphoproteomics offer a more direct view of the functional state of cellular signaling pathways and can identify markers of drug efficacy.

Phosphorylation Status of EGFR and Downstream Effectors: The primary mechanism of action for EGFR inhibitors is the reduction of EGFR autophosphorylation and the subsequent inactivation of downstream signaling pathways like PI3K/Akt and MAPK. ersnet.org Measuring the phosphorylation levels of EGFR, AKT, and ERK1/2 can serve as a direct pharmacodynamic biomarker of inhibitor activity. nih.govresearchgate.net

Global Proteomic Profiling: Comparative proteomic analysis of EGFR-mutant lung adenocarcinomas has revealed distinct protein expression patterns based on the specific type of EGFR mutation (e.g., L858R vs. exon 19 deletion). frontiersin.org These differences may influence the response to targeted inhibitors. Furthermore, proteomic studies can identify off-target effects of inhibitors, which could contribute to both efficacy and toxicity. researchgate.net

Biomarkers for Monitoring Acquired Resistance to this compound

Despite the initial effectiveness of third-generation EGFR inhibitors, acquired resistance inevitably develops. Monitoring for the emergence of resistance is critical for guiding subsequent treatment strategies.

Detection of Emerging Resistance Mutations (e.g., C797S) in Preclinical Models

The most common on-target mechanism of resistance to third-generation EGFR inhibitors that target the T790M mutation is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation. nih.govaacrjournals.org

Mechanism of C797S-mediated Resistance: The C797 residue is the covalent binding site for irreversible EGFR inhibitors like osimertinib. A mutation at this site from cysteine (C) to serine (S) prevents the inhibitor from binding covalently, thereby rendering it ineffective. aacrjournals.org

Preclinical Modeling of C797S Resistance: In preclinical models, cells harboring the EGFR L858R/T790M/C797S triple mutation have been shown to be resistant to all current classes of EGFR TKIs. nih.gov These models are crucial for testing novel therapeutic strategies, such as fourth-generation EGFR inhibitors or combination therapies, designed to overcome C797S-mediated resistance. amegroups.orgtandfonline.com

Table 2: Key EGFR Resistance Mutations

| Mutation | Description | Impact on Inhibitor Binding |

| T790M | Gatekeeper mutation in exon 20. | Confers resistance to first- and second-generation EGFR TKIs by increasing ATP affinity. nih.gov |

| C797S | Tertiary mutation in exon 20. | Prevents covalent binding of irreversible third-generation EGFR TKIs. aacrjournals.org |

Liquid Biopsy Applications (e.g., circulating tumor DNA) in Research Settings

Liquid biopsies, particularly the analysis of circulating tumor DNA (ctDNA) from plasma, have emerged as a powerful, non-invasive tool for monitoring the molecular evolution of tumors during treatment. nih.govsemanticscholar.org

Dynamic Monitoring of EGFR Mutations: Serial ctDNA analysis allows for the real-time tracking of EGFR mutation levels, including the primary sensitizing mutation (L858R), the resistance mutation (T790M), and emerging tertiary mutations like C797S. nih.govspandidos-publications.com A decrease in the allelic frequency of T790M and the sensitizing mutation after initiation of treatment can be an early indicator of response. nih.gov Conversely, the re-emergence or increase in these mutations, or the appearance of new resistance mutations like C797S, can signal disease progression often before it is detectable by imaging. spandidos-publications.com

Early Detection of Resistance: Studies have shown that molecular progression, defined by an increase in EGFR mutation concentration in ctDNA, can be detected months before radiographic progression. spandidos-publications.com This early warning system provides a window of opportunity to consider alternative treatment strategies.

Concordance with Tissue Biopsy: While tissue biopsy remains the gold standard for molecular analysis, liquid biopsy offers a valuable alternative, especially when re-biopsy is not feasible. frontiersin.orgpor-journal.com However, concordance between plasma and tissue for T790M detection can be variable, and a negative plasma result may warrant a tissue biopsy if clinically indicated. nih.govaacrjournals.org

Signaling Pathway Activation Markers Indicating Bypass Mechanisms

In the context of targeted therapies like this compound, the development of resistance is a significant challenge. One of the primary ways cancer cells evade the effects of such inhibitors is through the activation of alternative or "bypass" signaling pathways. These pathways can reactivate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, rendering the inhibition of the primary target ineffective. nih.goversnet.org Research into third-generation EGFR tyrosine kinase inhibitors (TKIs), a class to which this compound belongs, has identified several key signaling pathway activation markers that indicate the presence of these bypass mechanisms. spandidos-publications.comnih.gov

Activation of other receptor tyrosine kinases (RTKs) is a common bypass mechanism. mdpi.com For instance, the amplification and/or overexpression of MET and HER2 (ERBB2) can lead to resistance. spandidos-publications.comnih.gov MET amplification can reactivate the PI3K/AKT/mTOR pathway, allowing cancer cells to survive and proliferate despite the presence of an EGFR inhibitor. spandidos-publications.com Similarly, increased signaling through the Insulin-like Growth Factor 1 Receptor (IGF1R) has been implicated in resistance to third-generation EGFR TKIs by activating bypass signaling. spandidos-publications.com

Downstream of the receptor level, mutations or alterations in components of the MAPK and PI3K/Akt pathways can also confer resistance. While less common as primary bypass mechanisms, the persistence or reactivation of these pathways is a hallmark of resistance. nih.goversnet.org Furthermore, phenotypic transformations, such as the epithelial-to-mesenchymal transition (EMT), can contribute to resistance. nih.govaacrjournals.org EMT is a complex process that can be driven by various signaling pathways and results in cellular changes that promote invasion, metastasis, and drug resistance. nih.gov

The table below summarizes key signaling pathway activation markers that may indicate bypass mechanisms to inhibitors targeting the EGFR T790M/L858R mutation.

| Biomarker Category | Specific Marker | Implicated Signaling Pathway | Potential Role in Resistance |

| Receptor Tyrosine Kinases | MET Amplification/Overexpression | PI3K/Akt/mTOR, MAPK | Activation of parallel signaling to bypass EGFR blockade. spandidos-publications.comnih.gov |

| HER2 (ERBB2) Amplification | PI3K/Akt, MAPK | Similar to MET, provides an alternative route for cell survival signals. nih.gov | |

| IGF1R Activation | PI3K/Akt | Autocrine or paracrine activation can sustain pro-survival signaling. spandidos-publications.com | |

| AXL Receptor Tyrosine Kinase | EMT, MAPK | Upregulation is associated with a mesenchymal-like state and resistance. mdpi.com | |

| Downstream Signaling | PIK3CA Mutations | PI3K/Akt/mTOR | Can render the pathway constitutively active, independent of upstream EGFR signaling. |

| BRAF Mutations | MAPK | A key component of the MAPK pathway; mutations can drive signaling despite EGFR inhibition. nih.gov | |

| Cellular State | Epithelial-Mesenchymal Transition (EMT) Markers (e.g., Vimentin, Snail) | Multiple pathways | Phenotypic shift associated with reduced drug sensitivity and increased motility. nih.gov |

Methodologies for Biomarker Discovery and Validation in Preclinical Research

Identifying and validating biomarkers for sensitivity and resistance to this compound is crucial for understanding its mechanism of action and predicting its efficacy in different preclinical models. This process relies on a suite of advanced molecular biology techniques designed to probe the complex genomic and proteomic landscapes of cancer cells.

High-Throughput Sequencing and Proteomics Platforms

High-throughput sequencing and proteomics are powerful, unbiased approaches for discovering novel biomarkers. researchgate.net Next-generation sequencing (NGS) allows for the comprehensive analysis of the genome, exome, and transcriptome of cancer cells. nih.govnih.gov By comparing the genetic and transcriptomic profiles of sensitive versus resistant cell lines, researchers can identify mutations, copy number variations, gene fusions, and changes in gene expression that correlate with the response to this compound. nih.gov For example, whole-exome sequencing can pinpoint mutations in genes involved in bypass signaling pathways, while RNA sequencing can reveal the upregulation of transcripts for alternative receptor tyrosine kinases. mdpi.comnih.gov

Proteomics, particularly mass spectrometry-based approaches, provides a global view of the protein landscape within a cell. mdpi.comresearchgate.net Techniques like tandem mass spectrometry (MS/MS) can identify and quantify thousands of proteins, revealing differences in protein expression and post-translational modifications between sensitive and resistant models. mdpi.comfrontiersin.org Phosphoproteomics, a sub-discipline of proteomics, is especially valuable as it can directly measure the activation state of signaling pathways by quantifying protein phosphorylation. mdpi.comfrontiersin.org This can provide direct evidence of bypass pathway activation, such as increased phosphorylation of MET or its downstream effectors in cells resistant to this compound. mdpi.com

The table below outlines the applications of these platforms in biomarker research for EGFR inhibitors.

| Platform | Application | Examples of Discoveries |

| Next-Generation Sequencing (NGS) | Whole-exome sequencing, RNA sequencing | Identification of resistance mutations (e.g., C797S), gene amplifications (e.g., MET), and transcriptional upregulation of bypass pathway components. nih.govaacrjournals.org |

| Proteomics (Mass Spectrometry) | Global protein expression profiling | Detection of altered protein levels indicative of resistance, such as increased AXL expression. mdpi.com |

| Phosphoproteomics | Analysis of protein phosphorylation | Direct measurement of signaling pathway activation (e.g., phosphorylation of Akt, ERK) to confirm bypass mechanisms. frontiersin.org |

Functional Genomics Screening (e.g., CRISPR/Cas9, RNAi)

Functional genomics screens are a powerful tool for systematically identifying genes that modulate sensitivity or resistance to a drug. nih.gov CRISPR/Cas9 and RNA interference (RNAi) are two of the most common technologies used for this purpose. nih.govnih.gov These screens can be performed in a pooled, genome-wide format to assess the function of thousands of genes simultaneously. nih.gov

In a typical resistance screen, a population of cancer cells is treated with a CRISPR/Cas9 or shRNA library, and then exposed to this compound. Cells that survive and proliferate are enriched for genetic perturbations that confer resistance. Sequencing the guide RNAs or shRNAs in the resistant population reveals the genes whose loss of function leads to resistance. nih.gov Conversely, a sensitization screen can identify genes whose knockout enhances the efficacy of the inhibitor. nih.gov

These screens have been instrumental in identifying novel resistance mechanisms for EGFR inhibitors, including components of bypass signaling pathways and regulators of cell survival. nih.govamegroups.org For example, a CRISPR screen might identify a tumor suppressor gene whose loss activates a parallel signaling pathway, thereby conferring resistance to this compound.

The table below compares CRISPR/Cas9 and RNAi for functional genomics screening in this context.

| Technology | Mechanism of Action | Advantages | Considerations |

| CRISPR/Cas9 | Creates double-strand breaks in DNA, leading to gene knockout via non-homologous end joining or gene editing via homology-directed repair. embopress.org | High specificity, can result in complete loss of gene function. nih.gov | Potential for off-target effects, requires careful guide RNA design. embopress.org |

| RNAi (shRNA/siRNA) | Mediates the degradation of specific messenger RNA (mRNA), leading to gene knockdown. | Established technology, large libraries are available. | Often results in incomplete gene knockdown, potential for off-target effects. |

Multiplex Assays for Simultaneous Biomarker Detection

Once potential biomarkers are identified through discovery methods like NGS, proteomics, or functional genomics, they need to be validated in a larger number of preclinical models. Multiplex assays are essential for this validation phase as they allow for the simultaneous measurement of multiple biomarkers in a single, small sample. reactionbiology.comresearchgate.netmesoscale.com This is more efficient and conserves precious research material compared to performing multiple single-analyte assays. gene-quantification.de

Technologies such as Luminex-based assays, protein microarrays, and multiplexed immunohistochemistry enable the quantification of a panel of proteins or phosphoproteins. reactionbiology.commesoscale.com For instance, a custom multiplex assay could be designed to measure the levels of EGFR, MET, HER2, and their phosphorylated forms, providing a comprehensive snapshot of the state of these key signaling pathways. reactionbiology.com Similarly, digital PCR (dPCR) and other multiplexed nucleic acid detection methods can be used to simultaneously query the presence of multiple resistance mutations in DNA or RNA from cell lines or xenograft models. researchgate.netgene-quantification.de These assays offer high sensitivity and specificity for detecting and quantifying multiple mutations at once. researchgate.net

The table below lists some multiplex assay technologies and their applications in biomarker validation for this compound.

| Technology | Analytes Measured | Application in Preclinical Validation |

| Luminex/Bead-based Assays | Proteins, phosphoproteins | Simultaneous quantification of a panel of signaling proteins (e.g., EGFR, MET, Akt, ERK) in cell lysates. cloud-clone.com |

| Protein Microarrays | Proteins, phosphoproteins | High-throughput profiling of protein expression and phosphorylation across multiple cell line models. |

| Multiplex Immunohistochemistry (mIHC)/Immunofluorescence (mIF) | Proteins in tissue context | Spatial analysis of biomarker expression (e.g., co-localization of MET and EGFR) in tumor xenograft tissues. |

| Digital PCR (dPCR) | DNA, RNA | Highly sensitive and quantitative detection of multiple mutations (e.g., T790M, C797S) from a single sample. researchgate.netgene-quantification.de |

| Targeted NGS Panels | DNA, RNA | Simultaneous sequencing of a predefined set of genes known to be involved in EGFR inhibitor resistance. nih.gov |

Preclinical Combination Strategies with Egfr T790m/l858r in 5 to Enhance Efficacy and Overcome Resistance

Rationale for Combination Therapies Based on Resistance Mechanisms

The primary driver for investigating combination therapies is the multifaceted nature of resistance to EGFR inhibitors. While the T790M "gatekeeper" mutation is a common mechanism of acquired resistance to first- and second-generation TKIs, tumors can develop additional resistance pathways even when treated with third-generation inhibitors that target T790M. nih.govmdpi.com These mechanisms often involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling to drive tumor growth and survival.

Key resistance mechanisms include:

Activation of parallel signaling pathways: The RAS-MAPK and PI3K/Akt/mTOR pathways are crucial downstream effectors of EGFR. nih.govaacrjournals.org Their activation through mutations in components like KRAS, BRAF, or PIK3CA, or through loss of tumor suppressors like PTEN, can render EGFR inhibition ineffective. nih.govnih.gov

Amplification of other receptor tyrosine kinases (RTKs): Increased expression and signaling from other RTKs, such as MET and HER2, can provide alternative routes for activating downstream pro-survival pathways, thereby compensating for EGFR blockade. nih.govaacrjournals.orgnih.gov

Incomplete pathway inhibition: Monotherapy, even with potent inhibitors, may not fully suppress downstream signaling, allowing for residual pathway activity and eventual tumor regrowth. nih.govaacrjournals.org

Therefore, the rationale for combination therapies is to simultaneously block both the primary driver mutation (EGFR T790M/L858R) and the key resistance pathways, aiming to achieve a more profound and durable anti-tumor response and to prevent or delay the emergence of resistant clones.

Combinations with Other Targeted Therapies

Preclinical studies have explored combining EGFR T790M/L858R-IN-5 and its analogs with various targeted agents to counteract specific resistance mechanisms.

MEK Inhibitors for MAPK Pathway Bypass

Reactivation of the MAPK pathway, often through ERK1/2, is a frequent event following treatment with EGFR inhibitors. nih.gov Preclinical work has shown that combining an EGFR inhibitor with a MEK inhibitor, such as trametinib, can prevent this reactivation. nih.govaacrjournals.org This combination has been demonstrated to enhance apoptosis and inhibit the emergence of resistance in EGFR-mutant models, including those with T790M-dependent and -independent mechanisms. nih.govaacrjournals.org However, resistance to this combination can eventually arise through the reactivation of the AKT/mTOR pathway. nih.gov

Table 1: Preclinical Findings of EGFR and MEK Inhibitor Combinations

| Cell/Model Type | EGFR Inhibitor | MEK Inhibitor | Key Findings |

|---|---|---|---|

| EGFR T790M patient-derived cell lines | WZ4002 | Trametinib | Enhanced apoptosis, inhibited emergence of resistance. nih.gov |

| EGFR L858R/T790M GEMMs | WZ4002 | Trametinib | Delayed onset of resistance compared to WZ4002 alone. nih.gov |

PI3K/Akt/mTOR Inhibitors for PI3K Pathway Activation

The PI3K/Akt/mTOR pathway is a critical survival pathway that is often activated in cancer. nih.gov Its activation can contribute to resistance to EGFR inhibitors. aacrjournals.org Preclinical studies have shown that combining EGFR inhibitors with inhibitors of the PI3K/Akt/mTOR pathway can be effective. For instance, the combination of the irreversible EGFR TKI HKI-272 and the mTOR inhibitor rapamycin (B549165) led to significant regression of lung tumors in transgenic mice with the T790M mutation. nih.gov Similarly, the dual PI3K/mTOR inhibitor PKI-587 showed enhanced activity when combined with the HER2 kinase inhibitor HKI-272 in a non-small cell lung cancer model with the L858R/T790M mutation. celcuity.com

Table 2: Preclinical Findings of EGFR and PI3K/Akt/mTOR Pathway Inhibitor Combinations

| Cell/Model Type | EGFR Inhibitor | PI3K/Akt/mTOR Inhibitor | Key Findings |

|---|---|---|---|

| T790M-L858R mutant EGFR murine lung carcinomas | HKI-272 | Rapamycin (mTOR inhibitor) | Significant tumor regression. nih.gov |

| H1975 (L858R/T790M) NSCLC model | HKI-272 | PKI-587 (dual PI3K/mTOR inhibitor) | Enhanced single-agent efficacy of PKI-587. celcuity.com |

HER2/HER3 Inhibitors

HER2 (ErbB2) and HER3 (ErbB3) are members of the ErbB family of receptor tyrosine kinases, alongside EGFR. Their activation can mediate resistance to EGFR inhibitors. Preclinical studies have shown that a combination of the irreversible EGFR/HER2 inhibitor afatinib (B358) and the anti-EGFR antibody cetuximab can overcome T790M-mediated resistance. aacrjournals.orgnih.govaacrjournals.org This combination was shown to inhibit both EGFR and HER2 phosphorylation. aacrjournals.org Further research has indicated that a triple combination of low-dose osimertinib (B560133), cetuximab, and the anti-HER2 antibody trastuzumab can effectively block downstream EGFR signaling and multiple bypass pathways. aacrjournals.org

Table 4: Preclinical Findings of EGFR and HER2/HER3 Inhibitor Combinations

| Cell/Model Type | EGFR Inhibitor(s) | HER2/HER3 Inhibitor(s) | Key Findings |

|---|---|---|---|

| EGFR L858R/T790M transgenic mouse models and xenografts | Afatinib | Cetuximab (anti-EGFR antibody) | Dramatic shrinkage of tumors. aacrjournals.orgnih.gov |

| Erlotinib-resistant PC9ER cells (EGFR ex19del/T790M) | Cetuximab, Trastuzumab | Osimertinib | Effective blockade of downstream signaling and multiple bypass pathways. aacrjournals.org |

Combinations with Conventional Chemotherapeutic Agents in Preclinical Models

While targeted therapies are a mainstay, combining them with conventional chemotherapy is another strategy being explored. The rationale is that these two classes of drugs have different mechanisms of action and non-overlapping toxicities, potentially leading to synergistic anti-tumor effects. Preclinical models have suggested that combining EGFR-TKIs with chemotherapy can enhance apoptotic signaling and inhibit cell growth. spandidos-publications.com This approach could be particularly relevant for preventing resistance mediated by mechanisms like epithelial-mesenchymal transition. spandidos-publications.com

Combinations with Immunomodulatory Agents in Immunocompetent Animal Models

There is currently no available research detailing the combination of this compound with immunomodulatory agents in animal models.

Evaluation of Synergistic or Additive Effects in In Vitro and In Vivo Preclinical Models

Detailed preclinical data evaluating the synergistic or additive efficacy of this compound in combination regimens is not publicly accessible.

Tumor Growth Delay and Survival Studies in Combination RegimensSimilarly, there are no published in vivo preclinical studies that report on tumor growth delay or survival outcomes when this compound is used as part of a combination regimen.

The search results primarily contain information regarding the epidermal growth factor receptor (EGFR) with T790M and L858R mutations, which are common in non-small cell lung cancer. The literature discusses various inhibitors developed to target these specific mutations. However, there is no publicly available scientific information or research data that identifies or describes a compound named “this compound”.

Consequently, it is not possible to provide scientifically accurate content for the outlined sections and subsections, including data on nanoparticle-based delivery systems, prodrug strategies, or localized delivery approaches specifically for this compound. To adhere to the strict instructions of focusing solely on “this compound” and to maintain scientific accuracy, the generation of the requested article is not feasible at this time.

Advanced Delivery Systems for Egfr T790m/l858r in 5 in Research Models

Localized Delivery Approaches in Preclinical Cancer Models

Implantable Drug Delivery Devices

The development of implantable drug delivery systems offers a promising strategy for cancer therapy by providing controlled and sustained release of therapeutic agents directly at the tumor site. kinampark.combohrium.com This approach can enhance therapeutic efficacy while minimizing systemic toxicity. kinampark.com Implantable devices can be broadly categorized into non-biodegradable and biodegradable systems, each with distinct mechanisms for drug release.